MPAC
Overview
Description
MPAC is a derivative of mycophenolic acid, which is widely known for its immunosuppressive properties. This compound is often used as an internal standard in various analytical methods, particularly in the quantification of mycophenolic acid in plasma . Mycophenolic acid itself is a potent inhibitor of inosine monophosphate dehydrogenase, an enzyme crucial for the de novo synthesis of guanosine nucleotides in lymphocytes .
Mechanism of Action
Target of Action
Mycophenolic Acid Carboxybutoxy Ether (MPAC) is an active form of Mycophenolic Acid (MPA), a potent immunosuppressant . The primary target of MPA is the enzyme inosine monophosphate dehydrogenase (IMPDH), which plays a crucial role in the de novo synthesis of guanosine nucleotides within lymphocytes . By inhibiting IMPDH, MPA interferes with the proliferation of T- and B-lymphocytes, which are key players in the immune response .
Mode of Action
MPA is a selective, noncompetitive, and reversible inhibitor of IMPDH . It blocks the conversion of inosine-5-phosphate and xanthine-5-phosphate to guanosine-5-phosphate . This inhibition disrupts the de novo pathway of guanosine nucleotide biosynthesis, leading to a decrease in DNA and RNA synthesis and, consequently, a reduction in lymphocyte proliferation .
Biochemical Pathways
MPA is metabolized in the liver, kidney, and intestines by the Uridine 50-diphospho (UDP)—glucuronosyltransferase enzyme into 7-O-mycophenolic acid glucuronide (MPAG) and mycophenolic acid acyl-glucuronide (AcMPAG) . MPAG has minimal pharmacological activity, while AcMPAG has been observed to induce pro-inflammatory and toxic effects .
Pharmacokinetics
MPA is predominantly metabolized by glucuronidation to form an inactive metabolite, mycophenolic acid glucuronide (MPAG), as well as a minor acyl glucuronide metabolite . The extent of metabolism varies among individuals, and the MPAG formed can be hydrolyzed to MPA and can displace MPA from serum albumin, creating a potential need to monitor both MPA and MPAG .
Result of Action
The inhibition of IMPDH by MPA leads to potent cytostatic effects on T- and B-lymphocytes . MPA also suppresses antibody formation by B-lymphocytes and prevents the glycosylation of lymphocyte and monocyte glycoproteins involved in intercellular adhesion to endothelial cells . This results in a strong immunosuppressive effect, making MPA useful in preventing organ transplant rejections .
Action Environment
The action of MPA can be influenced by various environmental factors. For instance, the conversion of MPAG back into MPA can occur through the enterohepatic recirculation due to deglucuronidation by enteric bacteria . This complex metabolic mechanism can lead to variable therapeutic dosing between patients . Furthermore, approximately 97% of MPA and 82% of MPAG are bound to albumin in plasma , indicating that changes in plasma protein levels can affect the drug’s bioavailability.
Biochemical Analysis
Cellular Effects
Mpa, from which it is derived, has been shown to have potent cytostatic effects on T- and B-lymphocytes . It also suppresses antibody formation by B-lymphocytes and prevents the glycosylation of lymphocyte and monocyte glycoproteins involved in intercellular adhesion to endothelial cells .
Molecular Mechanism
Mpa, from which it is derived, is known to inhibit de novo purine biosynthesis, which is crucial for the proliferation of T- and B-lymphocytes .
Metabolic Pathways
Mpa, from which it is derived, is metabolized in the liver, kidney, and intestines by the Uridine 50-diphospho (UDP) glucuronosyltransferase enzyme into 7-O-mycophenolic acid glucuronide (MPAG) and mycophenolic acid acyl-glucuronide (AcMPAG) .
Preparation Methods
The synthesis of MPAC involves several steps, starting from mycophenolic acid. The synthetic route typically includes esterification and etherification reactions under controlled conditions. Industrial production methods often employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
MPAC undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
MPAC has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in HPLC-MS/MS for the quantification of mycophenolic acid in plasma
Biology: Employed in studies involving the metabolism of mycophenolic acid and its derivatives.
Medicine: Utilized in therapeutic drug monitoring for patients undergoing immunosuppressive therapy.
Industry: Applied in the quality control of pharmaceutical products containing mycophenolic acid.
Comparison with Similar Compounds
MPAC can be compared with other similar compounds such as:
Mycophenolic Acid: The parent compound, known for its immunosuppressive properties.
Mycophenolate Mofetil: A prodrug of mycophenolic acid, used in immunosuppressive therapy.
Mycophenolic Acid Glucuronide: A metabolite of mycophenolic acid with minimal pharmacological activity
The uniqueness of this compound lies in its specific use as an internal standard in analytical methods, which enhances the accuracy and precision of mycophenolic acid quantification .
Properties
IUPAC Name |
(E)-6-[4-(4-carboxybutoxy)-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O8/c1-13(8-10-18(25)26)7-9-15-20(28-3)14(2)16-12-30-22(27)19(16)21(15)29-11-5-4-6-17(23)24/h7H,4-6,8-12H2,1-3H3,(H,23,24)(H,25,26)/b13-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFECETFRFNZFKJ-NTUHNPAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)OCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858155 | |
Record name | (4E)-6-[4-(4-Carboxybutoxy)-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl]-4-methylhex-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931407-27-1 | |
Record name | (4E)-6-[4-(4-Carboxybutoxy)-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl]-4-methylhex-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is Mycophenolic Acid Carboxybutoxy Ether used as an internal standard in the analysis of Mycophenolic Acid?
A1: Mycophenolic Acid Carboxybutoxy Ether is chosen as a suitable internal standard for this analysis due to its structural similarity to Mycophenolic Acid and its derivatives []. This similarity in structure often translates to similar chromatographic behavior, meaning it will elute close to the analytes of interest (Mycophenolic Acid, Mycophenolic Acid phenol glucoside, Mycophenolic Acid phenol glucuronide). By comparing the peak area ratios of the analytes to the internal standard, researchers can achieve more accurate and reliable quantification, even with potential variations during sample preparation or analysis.
Q2: What are the advantages of the presented UHPLC-UV method for analyzing Mycophenolic Acid and its metabolites in canine and feline plasma?
A2: The research highlights several advantages of the developed Ultra High Performance Liquid Chromatography - Ultraviolet (UHPLC-UV) method for this specific application []:
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